Ethyl 4-methyl-3-oxopent-4-enoate
Description
Ethyl 4-methyl-3-oxopent-4-enoate (C₈H₁₂O₃) is an α,β-unsaturated ester with a molecular weight of 156.181 g/mol. Its structure features a conjugated enone system (C=O and C=C groups) and an ethyl ester moiety. Key physicochemical properties include a topological polar surface area (tPSA) of 43.37 Ų, indicating moderate polarity, and a calculated LogP of 1.0848, suggesting moderate lipophilicity . The compound lacks hydrogen bond donors but has three hydrogen bond acceptors (ester and ketone oxygen atoms), which influence its solubility and reactivity .
Properties
CAS No. |
25556-50-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-7(9)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
QWEOLZXJIXWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods, including the condensation of ethyl acetoacetate with benzaldehyde in ethanol under reflux conditions. This reaction typically requires a catalyst such as piperidine to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s keto group can also participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Isomerism and Functional Group Variations
Ethyl 4-methyl-3-oxopent-4-enoate is compared to two analogs:
(Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate (C₈H₁₃NO₃): Features an amino group (-NH₂) at C3 instead of a methyl group. The double bond is at C2-C3, and the ketone is at C4 .
Ethyl 3-Methyl-4-Oxopent-2-Enoate (C₈H₁₂O₃): A positional isomer with the methyl group at C3 and the ketone at C4, along with a C2-C3 double bond .
Table 1: Structural Comparison
| Compound | Substituents | Double Bond Position | Functional Groups |
|---|---|---|---|
| This compound | Methyl (C4), ketone (C3) | C4-C5 | Ester, ketone |
| Ethyl 3-methyl-4-oxopent-2-enoate | Methyl (C3), ketone (C4) | C2-C3 | Ester, ketone |
| (Z)-Ethyl 3-amino-4-oxopent-2-enoate | Amino (C3), ketone (C4) | C2-C3 | Ester, ketone, amine |
Physicochemical and Reactivity Differences
- Hydrogen Bonding: The amino group in (Z)-ethyl 3-amino-4-oxopent-2-enoate introduces hydrogen bond donors, increasing its tPSA and water solubility compared to the methyl-substituted analogs . This compound, lacking H-bond donors, is more lipophilic .
- In contrast, the amino group in (Z)-ethyl 3-amino-4-oxopent-2-enoate may participate in resonance or acid-base chemistry .
- Synthetic Routes: (Z)-Ethyl 3-amino-4-oxopent-2-enoate is synthesized via azide-alkyne cycloaddition using ethyl 3-azido-4-oxopentanoate and acetaldehyde .
Table 2: Key Properties
| Property | This compound | (Z)-Ethyl 3-amino-4-oxopent-2-enoate | Ethyl 3-methyl-4-oxopent-2-enoate |
|---|---|---|---|
| Molecular Weight | 156.181 g/mol | 171.19 g/mol | 156.181 g/mol (estimated) |
| tPSA | 43.37 Ų | ~70 Ų (estimated) | ~43 Ų (estimated) |
| LogP | 1.0848 | Likely lower (polar amino group) | ~1.0 (estimated) |
| H-Bond Donors/Acceptors | 0/3 | 1/4 | 0/3 |
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